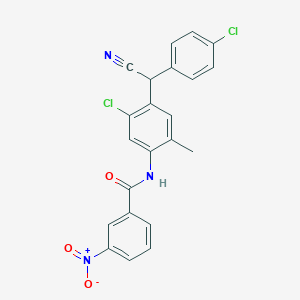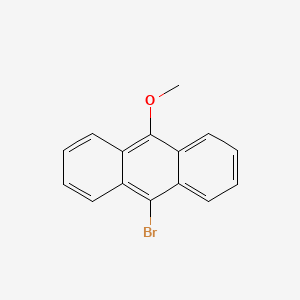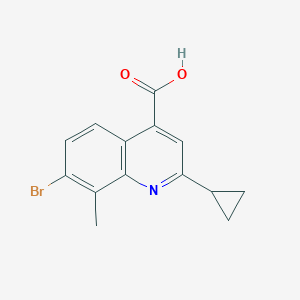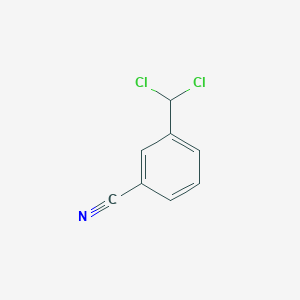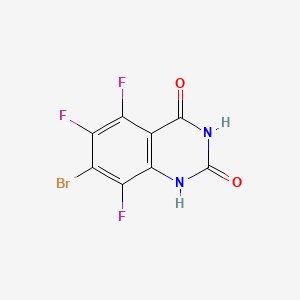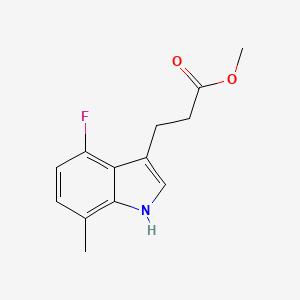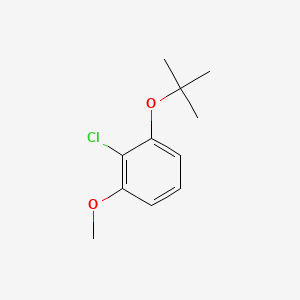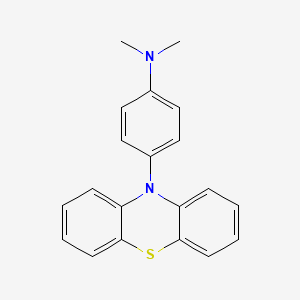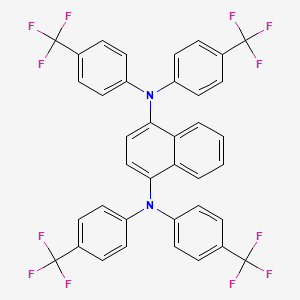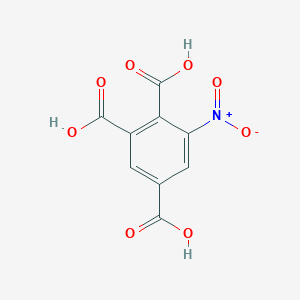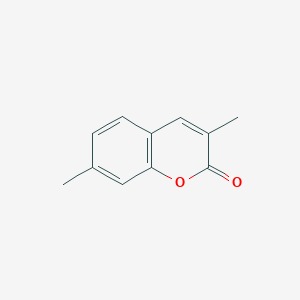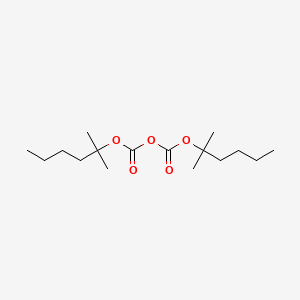
Bis(2-methyl-2-hexyl) Dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methyl-2-hexyl) Dicarbonate: is an organic compound with the molecular formula C_14H_26O_5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methyl-2-hexanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Decomposition: Under high temperatures or acidic conditions, it can decompose to release carbon dioxide and form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.
Decomposition: Heat or acidic conditions.
Major Products Formed:
Hydrolysis: 2-methyl-2-hexanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide and other organic compounds.
Applications De Recherche Scientifique
Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .
Mécanisme D'action
The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .
Comparaison Avec Des Composés Similaires
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Dimethyl carbonate: Used as a solvent and methylating agent in organic synthesis.
Uniqueness: Bis(2-methyl-2-hexyl) Dicarbonate is unique due to its specific structure, which provides distinct reactivity and properties compared to other dicarbonates. Its branched alkyl groups offer steric hindrance, making it less reactive than linear dicarbonates like dimethyl carbonate. This makes it suitable for applications requiring controlled reactivity and stability .
Propriétés
Formule moléculaire |
C16H30O5 |
|---|---|
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clé InChI |
LKMYGRMCHBYUQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



